Methyl morpholine-4-carbodithioate
Overview
Description
Methyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C6H11NOS2 . Its average mass is 177.288 Da and its monoisotopic mass is 177.028198 Da .
Synthesis Analysis
The synthesis of morpholines, including Methyl morpholine-4-carbodithioate, has been a subject of research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process includes a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of Methyl morpholine-4-carbodithioate consists of a six-membered ring containing two heteroatoms, nitrogen and oxygen .Physical And Chemical Properties Analysis
Methyl morpholine-4-carbodithioate has a molecular weight of 177.28800, a density of 1.251g/cm3, and a boiling point of 269.5ºC at 760 mmHg . Its molecular formula is C6H11NOS2 .Scientific Research Applications
Gene Function Inhibition and Embryonic Development
Morpholino oligomers, closely related to the morpholine structure, have been utilized in inhibiting gene function in a variety of model organisms. This application is crucial for studying maternal and zygotic gene functions during embryonic development. Morpholinos offer a relatively simple and rapid method for gene function analysis, which is foundational in developmental biology research (Heasman, 2002).
Synthetic and Pharmaceutical Applications
The piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications. Scientists have developed various methods for synthesizing derivatives of these compounds, highlighting their importance in medicinal chemistry. These derivatives demonstrate potent pharmacophoric activities, underlining the potential of morpholine compounds in drug development and pharmaceutical research (Al-Ghorbani Mohammed et al., 2015).
Chemical and Pharmacological Interest
Morpholine and its derivatives have been the subject of extensive research due to their significant pharmacological profiles. These compounds are involved in creating biologically active molecules that possess diverse pharmacological activities, suggesting their importance in designing novel therapeutic agents (Asif, M., & Imran, M., 2019).
Environmental and Toxicological Implications
The environmental presence and toxicological implications of compounds similar to Methyl morpholine-4-carbodithioate, such as organophosphorus insecticides, have been studied. Research has focused on the biochemical impacts of these compounds, including their effects on enzymes like acetylcholinesterase in estuarine fish and invertebrates. This highlights the ecological significance and potential hazards of organophosphorus compounds and the importance of monitoring their environmental impact (Fulton, M., & Key, P., 2001).
Safety And Hazards
properties
IUPAC Name |
methyl morpholine-4-carbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10-6(9)7-2-4-8-5-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUSDFNBHXWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407728 | |
Record name | Methyl morpholine-4-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl morpholine-4-carbodithioate | |
CAS RN |
62604-08-4 | |
Record name | Methyl morpholine-4-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl morpholine-4-carbodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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